REACTION_CXSMILES
|
[CH:1]([OH:3])=O.[C:4]([O:7][C:8](=[O:10])C)(=[O:6])[CH3:5].[C:11](OC=O)(=O)C.CC([N:21]([C:25]1[CH:30]=[CH:29][C:28]([O:31][C:32]2[CH:37]=[CH:36][C:35]([CH2:38][N:39]([CH:47]3[CH2:55][C:54]4[C:49](=[CH:50][CH:51]=[CH:52][CH:53]=4)[CH2:48]3)[C:40]([O:42][C:43]([CH3:46])([CH3:45])[CH3:44])=[O:41])=[CH:34][CH:33]=2)=[CH:27][C:26]=1[NH2:56])[C:22](=[O:24])[O-:23])(C)C.O1[CH2:61][CH2:60][CH2:59]C1>>[C:4]([O:7][CH:8]=[O:10])(=[O:6])[CH3:5].[CH2:48]1[C:49]2[C:54](=[CH:53][CH:52]=[CH:51][CH:50]=2)[CH2:55][CH:47]1[N:39]([CH2:38][C:35]1[CH:36]=[CH:37][C:32]([O:31][C:28]2[CH:29]=[CH:30][C:25]([NH:21][C:22]([O:23][C:60]([CH3:59])([CH3:61])[CH3:11])=[O:24])=[C:26]([NH:56][CH:1]=[O:3])[CH:27]=2)=[CH:33][CH:34]=1)[C:40](=[O:41])[O:42][C:43]([CH3:45])([CH3:46])[CH3:44]
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Name
|
|
Quantity
|
1.24 mL
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Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
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|
Quantity
|
0.16 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC=O
|
Name
|
1,1-dimethylethyl[2-amino-4-({4-[(2,3-dihydro-1H-inden-2-yl{[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]phenyl}oxy)phenyl]carbamate
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Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
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CC(C)(C)N(C([O-])=O)C1=C(C=C(C=C1)OC1=CC=C(C=C1)CN(C(=O)OC(C)(C)C)C1CC2=CC=CC=C2C1)N
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
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stirring for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
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then quenched with 2 mL of 1N NaOH
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Type
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STIRRING
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Details
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stirred vigorously
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Type
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WASH
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Details
|
Elute™ 1010 tube that
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Type
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WAIT
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Details
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was pretreated for five minutes with 2 mL of 1N NaOH
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Duration
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5 min
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Type
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WASH
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Details
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The tube was eluted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The eluent was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
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C(C)(=O)OC=O
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Name
|
|
Type
|
product
|
Smiles
|
C1C(CC2=CC=CC=C12)N(C(OC(C)(C)C)=O)CC1=CC=C(C=C1)OC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)NC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |